2-Phenethyl-1H-pyrrolo[2,3-C]pyridine CAS number and IUPAC name
2-Phenethyl-1H-pyrrolo[2,3-C]pyridine CAS number and IUPAC name
An In-Depth Technical Guide to 2-Phenethyl-1H-pyrrolo[2,3-c]pyridine and its Core Scaffold for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The heterocycle 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties. This guide provides a comprehensive overview of the 1H-pyrrolo[2,3-c]pyridine core, with a specific focus on the synthesis, characterization, and potential applications of the derivative, 2-Phenethyl-1H-pyrrolo[2,3-c]pyridine . While a specific CAS number for this derivative is not prominently available in public databases, indicating its potential novelty, this document outlines the scientific foundation for its synthesis and exploration.
Core Compound Identification
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Systematic IUPAC Name: 2-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
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Parent Scaffold: 1H-pyrrolo[2,3-c]pyridine[1]
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CAS Number for Parent Scaffold: 271-29-4[1]
| Identifier | Value | Source |
| IUPAC Name | 2-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine | - |
| Parent Scaffold | 1H-pyrrolo[2,3-c]pyridine | [1] |
| Parent CAS | 271-29-4 | [1] |
| Parent Formula | C7H6N2 | [4][5][6] |
| Parent MW | 118.14 g/mol | [4][5] |
Strategic Importance in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine scaffold is of significant interest to researchers in drug discovery due to its versatile pharmacophoric nature.[2][3] This structural motif is a key component in the development of a wide range of therapeutic agents, including kinase inhibitors and antiproliferative agents, with potential applications in treating cancer and Alzheimer's disease.[2][3][7] The phenethyl substituent at the 2-position introduces a lipophilic and aromatic moiety that can engage in various non-covalent interactions with biological targets, such as hydrophobic pockets and pi-stacking.
Synthesis Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core
The construction of the 6-azaindole core can be broadly categorized into three main approaches: annulation of a pyrrole ring onto a pyridine, annulation of a pyridine ring onto a pyrrole, or the simultaneous formation of both rings.[2]
Fischer Indole Synthesis Approach
A classic and versatile method for indole and azaindole synthesis is the Fischer indole synthesis. A modified Fischer cyclization can be employed for the synthesis of 2-substituted 1H-pyrrolo[2,3-c]pyridines.
Caption: Fischer Indole Synthesis for 2-Substituted 6-Azaindoles.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of such heterocyclic systems. A tandem intramolecular C-N coupling and intermolecular Suzuki process has been described for the synthesis of 2-aryl-substituted 6-azaindoles.[2]
Caption: Palladium-Catalyzed Synthesis of 2-Aryl-6-Azaindoles.
Proposed Synthesis of 2-Phenethyl-1H-pyrrolo[2,3-c]pyridine
A plausible and efficient route to synthesize the title compound would involve a Sonogashira coupling followed by a reductive cyclization.
Step 1: Sonogashira Coupling
The synthesis would commence with the Sonogashira coupling of a suitable protected 4-amino-3-iodopyridine with phenylethyne.
Step 2: Reductive Cyclization
The resulting alkyne intermediate would then undergo a reductive cyclization to form the desired 2-phenethyl-1H-pyrrolo[2,3-c]pyridine.
Caption: Proposed Synthesis of 2-Phenethyl-1H-pyrrolo[2,3-c]pyridine.
Physicochemical Properties and Spectroscopic Characterization
The introduction of the phenethyl group is expected to increase the lipophilicity of the 1H-pyrrolo[2,3-c]pyridine core.
| Property | Predicted Value | Method |
| Molecular Formula | C15H14N2 | - |
| Molecular Weight | 222.29 g/mol | - |
| logP | ~3.5 | Computational |
| pKa (basic) | ~4-5 | Predicted |
Spectroscopic Confirmation:
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¹H NMR: Expected signals would include aromatic protons from both the pyrrolopyridine and the phenyl rings, as well as two characteristic triplets for the ethyl bridge.
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¹³C NMR: Resonances corresponding to the aromatic carbons and the aliphatic carbons of the ethyl linker would be observed.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 223.12.
Potential Biological Applications
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (a closely related isomer) have shown potent activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8] Additionally, the broader class of pyrrolopyridines has been investigated as inhibitors of various kinases, including SGK-1 and TNIK.[9][10] Given these precedents, 2-phenethyl-1H-pyrrolo[2,3-c]pyridine is a promising candidate for screening in oncology and inflammatory disease research. The phenethyl moiety could potentially occupy hydrophobic pockets in the active sites of target proteins.
Conclusion
While 2-phenethyl-1H-pyrrolo[2,3-c]pyridine may be a novel chemical entity, its synthesis is readily achievable through established synthetic methodologies. The 1H-pyrrolo[2,3-c]pyridine core is a well-validated scaffold in medicinal chemistry, and the addition of a phenethyl group at the 2-position offers an attractive vector for exploring new chemical space in the pursuit of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and biological evaluation of this promising compound.
References
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